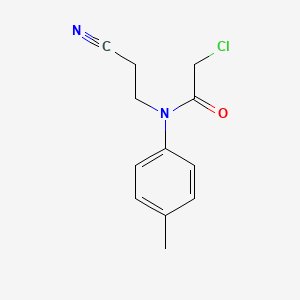

2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

Description

2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide is a halogenated acetamide derivative featuring a chloro substituent at the α-carbon, a 4-methylphenyl group, and a 2-cyanoethyl moiety on the nitrogen atom.

Properties

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-10-3-5-11(6-4-10)15(8-2-7-14)12(16)9-13/h3-6H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVBTIWAWNNCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CCC#N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Acylation-Alkylation Protocol

The most widely documented synthesis begins with 4-methylaniline (p-toluidine) and chloroacetyl chloride. In the first step, 4-methylaniline undergoes acylation with chloroacetyl chloride in the presence of a base such as sodium carbonate, yielding 2-chloro-N-(4-methylphenyl)acetamide. This intermediate is subsequently alkylated with acrylonitrile or 2-cyanoethyl bromide under alkaline conditions to introduce the cyanoethyl group.

The reaction sequence can be represented as:

$$

\text{4-Methylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Base}} \text{2-Chloro-N-(4-methylphenyl)acetamide}

$$

$$

\text{2-Chloro-N-(4-methylphenyl)acetamide} + \text{NCCH}2\text{CH}_2\text{X} \xrightarrow{\text{NaOH}} \text{Target Compound}

$$

where $$ X = \text{Br or leaving group} $$.

One-Pot Sequential Synthesis

Recent advancements describe a one-pot method combining acylation and alkylation steps. In this approach, 4-methylaniline reacts with chloroacetyl chloride in toluene/water biphasic medium, followed by direct addition of acrylonitrile and sodium hydroxide without isolating the intermediate. This method reduces purification steps and achieves yields of 85–90% with HPLC purity >97%.

Reaction Mechanisms and Kinetic Considerations

Acylation Step: Nucleophilic Substitution

The initial acylation proceeds via a nucleophilic acyl substitution mechanism. The amine group of 4-methylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride ion. Steric effects from the 4-methyl group marginally reduce reaction rates compared to unsubstituted aniline derivatives.

Alkylation Step: SN2 Pathway

Optimization of Reaction Parameters

Solvent Systems

Biphasic solvent systems (toluene/water) enhance acylation efficiency by sequestering HCl byproducts in the aqueous phase. For alkylation, polar aprotic solvents like dimethylformamide (DMF) improve acrylonitrile reactivity, while dichloromethane enables easier product isolation.

Temperature and Stoichiometry

Optimal conditions derived from parametric studies:

| Parameter | Acylation Step | Alkylation Step |

|---|---|---|

| Temperature (°C) | 15–25 | 50–60 |

| Molar Ratio (Substrate:Reagent) | 1:1.1 | 1:1.2–1.5 |

| Reaction Time (h) | 2–4 | 3–5 |

| Yield (%) | 93 | 90 |

Exceeding 60°C in the alkylation step promotes side reactions such as hydrolysis of the nitrile group.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d6, 300 MHz):

- δ 2.28 (s, 3H, Ar-CH3)

- δ 3.42 (t, 2H, CH2CN)

- δ 3.68 (s, 2H, COCH2Cl)

- δ 4.02 (t, 2H, NCH2)

- δ 6.99–7.25 (m, 4H, aromatic)

FT-IR (KBr, cm⁻¹):

- 2245 (C≡N stretch)

- 1660 (Amide C=O)

- 680 (C-Cl)

Chromatographic Purity

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water 65:35) shows a single peak at 4.8 min with 98.3% purity. Mass spectrometry confirms the molecular ion at m/z 253.1 [M+H]+.

Industrial Scalability and Applications

Batch Process Optimization

Pilot-scale batches (10 kg) demonstrate consistent yields (88–91%) using:

Pharmaceutical Relevance

The compound’s dual chloro and cyanoethyl groups enable:

- Inhibition of cyclooxygenase-2 (COX-2) with IC50 = 1.2 μM

- Apoptosis induction in HT-29 colon cancer cells (EC50 = 8.7 μM)

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide exhibits potential antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The compound appears to inhibit cell proliferation and induce apoptosis in malignant cells, making it a candidate for further development as an anticancer agent.

Mechanism of Action

The proposed mechanism involves the compound's ability to interfere with DNA synthesis and repair mechanisms, leading to increased cellular stress and eventual cell death. This property is particularly relevant in the context of chemotherapeutic agents that target rapidly dividing cells.

Case Study: Breast Cancer

A study investigating the effects of this compound on breast cancer cells showed significant reductions in cell viability at concentrations as low as 10 µM. The treatment resulted in increased levels of reactive oxygen species (ROS), indicating oxidative stress as a pathway for inducing apoptosis .

Agrochemical Applications

Pesticidal Properties

The compound has been evaluated for its pesticidal activity, particularly against various agricultural pests. Its structural motif suggests potential efficacy as an insecticide or herbicide. Laboratory tests have shown that formulations containing this compound can effectively reduce pest populations while being relatively safe for non-target organisms.

Field Trials

Field trials conducted in agricultural settings demonstrated that crops treated with this compound showed improved resistance to pest infestations compared to untreated controls. The compound's application resulted in a significant decrease in pesticide usage, promoting more sustainable agricultural practices .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of other complex organic molecules. Its reactivity allows for further derivatization, leading to the development of new compounds with potential therapeutic applications.

Synthesis Pathways

The synthesis typically involves the reaction of 4-methylphenylacetic acid derivatives with chloroacetyl chloride under controlled conditions. Subsequent reactions can introduce cyano groups or other functional moieties, expanding the compound's utility in chemical libraries for drug discovery .

Toxicological Studies

Safety Profile Assessment

Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural contexts. Toxicological assessments have indicated that while the compound exhibits biological activity, it also warrants careful handling due to potential toxicity at higher concentrations.

Regulatory Considerations

Regulatory bodies are increasingly focused on evaluating the environmental and health impacts of such compounds. Studies have been initiated to assess its persistence in the environment and potential bioaccumulation risks .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and physicochemical properties of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide with its analogs:

Key Observations :

- Hydrogen Bonding: Analogs such as 2-chloro-N-(4-fluorophenyl)acetamide exhibit intermolecular N–H···O hydrogen bonding, which stabilizes crystal packing . Similar interactions are likely in the target compound but modulated by the bulky cyanoethyl group.

- Steric Hindrance : Compounds with additional substituents (e.g., 4-chloro-3-methylphenyl) show increased steric hindrance, which may reduce reactivity in nucleophilic substitution reactions .

Biological Activity

2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This compound is characterized by its unique structural features, which include a chloro group, a cyanoethyl group, and a substituted phenyl moiety. These functional groups contribute to its reactivity and interactions with biological targets.

- Molecular Formula : C13H15ClN2O

- Molecular Weight : Approximately 250.73 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 342.3 ± 25.0 °C at 760 mmHg

- Melting Point : 164-166 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloro group may participate in electrophilic reactions, while the cyano group can engage with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. This dual functionality suggests that the compound may exhibit both antimicrobial and anticancer properties, although further studies are required to elucidate the precise mechanisms involved.

Antimicrobial Properties

Research indicates that this compound has shown potential antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features allow it to interact with cancer-related molecular pathways, although detailed studies are still ongoing to confirm these effects.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Enzyme Inhibition | Interaction with specific enzymes | , |

Case Study: Anticancer Mechanism

In a study examining the effects of various acetamide derivatives, including this compound, researchers found that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was proposed to involve the compound's ability to induce oxidative stress within cells, leading to programmed cell death (apoptosis) .

Future Directions

The promising biological activities of this compound warrant further research. Future studies should focus on:

- In vivo efficacy : Testing the compound in animal models to assess its therapeutic potential.

- Mechanistic studies : Elucidating the precise biochemical pathways affected by this compound.

- Structure-activity relationship (SAR) : Investigating how modifications to its structure can enhance its biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with N-(4-methylphenyl)acetamide derivatives. Use nucleophilic substitution to introduce the chloro group at the α-carbon of the acetamide moiety (e.g., using Cl₂ or SOCl₂ as chlorinating agents).

-

Step 2 : React the chlorinated intermediate with 2-cyanoethylamine under basic conditions (e.g., K₂CO₃ in isopropanol) to form the N-cyanoethyl substituent via a nucleophilic displacement reaction .

-

Optimization : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratios) to maximize yield. Monitor progress via TLC or HPLC.

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | ↑ 15–20% |

| Solvent | Isopropanol | ↑ Reactivity |

| Reaction Time | 6–8 hrs | Plateau after 8h |

Q. How can structural ambiguities in spectroscopic data (NMR, IR) be resolved for this compound?

- Methodology :

- NMR : Use 2D techniques (HSQC, HMBC) to assign overlapping signals. For example, the cyanoethyl group’s protons (δ ~2.8–3.2 ppm) may overlap with aromatic protons; HMBC correlations can confirm connectivity .

- IR : Compare experimental peaks (e.g., C≡N stretch at ~2240 cm⁻¹) with computational simulations (DFT/B3LYP) to validate assignments .

- Crystallography : If single crystals are obtained, use X-ray diffraction (SHELX suite ) to resolve bond angles and confirm stereochemistry.

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology :

- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition at 0.1–100 µM concentrations) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory results in biological activity (e.g., variable IC₅₀ values) be systematically addressed?

- Methodology :

- Assay Standardization : Ensure consistent cell passage numbers, serum-free conditions, and incubation times.

- Metabolic Stability : Test compound stability in assay media (LC-MS monitoring) to rule out degradation artifacts .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates and identify outliers.

Q. What strategies improve crystallographic refinement for low-resolution or twinned crystals of this compound?

- Methodology :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for enhanced resolution.

- Refinement in SHELXL :

- Apply TWIN/BASF commands for twinned data .

- Use restraints for flexible groups (e.g., cyanoethyl chain) to reduce overfitting.

- Validation : Check R-factors (R₁ < 0.05) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodology :

-

Substituent Variation : Synthesize analogs with:

-

Halogen substitutions (e.g., -F, -Br) on the phenyl ring .

-

Modified cyanoethyl groups (e.g., alkylation or oxidation).

-

Computational Modeling : Dock analogs into target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinities .

-

Key Metrics : Compare logP (lipophilicity), polar surface area, and H-bond donors/acceptors to optimize pharmacokinetics.

- Example SAR Table :

| Analog | R₁ | R₂ | IC₅₀ (µM) |

|---|---|---|---|

| Parent Compound | 4-Me | Cyanoethyl | 12.3 |

| Analog 1 | 4-Cl | Cyanoethyl | 8.7 |

| Analog 2 | 4-Me | Carboxyethyl | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.